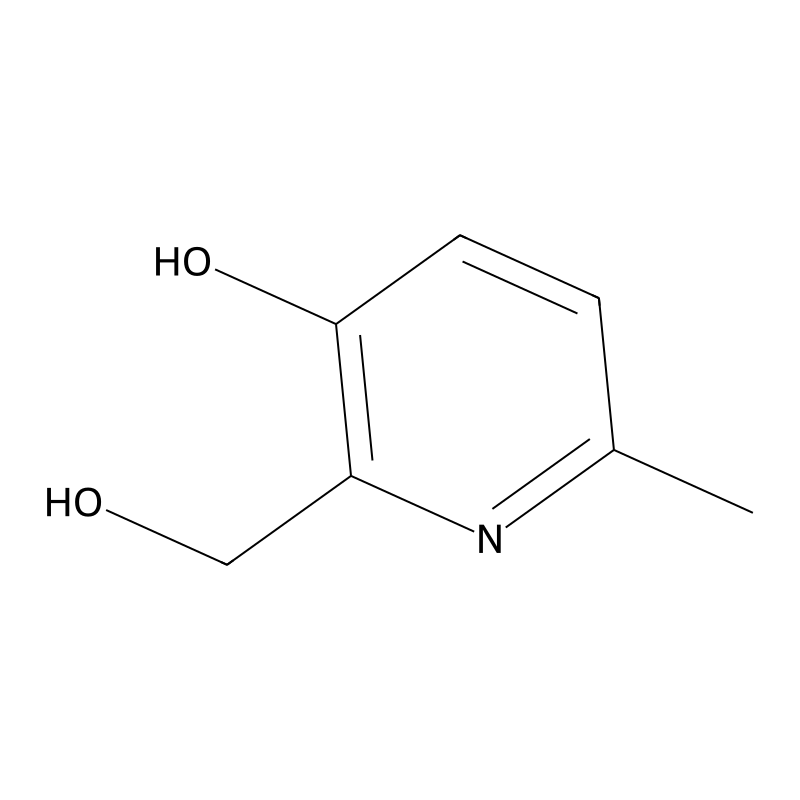

2-(Hydroxymethyl)-6-methylpyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Electrocatalytic Oxidation of 5-Hydroxymethylfurfural

Field: This application falls under the field of Electrocatalysis and Biomass Utilization.

Application Summary: The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention. This process is seen as an efficient solution to mitigate the fossil energy crisis .

Method of Application: The method involves the use of heterogeneous electrocatalysts for the oxidation of HMFOR to FDCA. The reaction conditions are mild, and the reaction is rapid with high conversion .

Results or Outcomes: The process results in the synthesis of FDCA, a valuable compound from biomass resources. The review summarizes the reaction pathway, mechanism, and the catalytic performance of various heterogeneous electrocatalysts .

Synthesis of 2-Hydroxymethyl Derivatives of Phenols

Field: This application is in the field of Organic Chemistry and Synthetic Chemistry.

Application Summary: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes .

Method of Application: The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .

Results or Outcomes: The method provides an efficient way to synthesize 2-hydroxymethylphenols in good yield. These compounds are of interest as borate complexants and potentially useful intermediates .

Furan Platform Chemicals

Field: This application is in the field of Green Chemistry and Biomass Utilization.

Application Summary: They can be economically synthesized from biomass via FPCs .

Method of Application: The synthesis involves the transformation of biomass into FPCs. The process requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Results or Outcomes: The main outcome is the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Hydrogenation Products of Biomass-Derived Hydroxymethylfurfural

Field: This application is in the field of Biomass Utilization and Biofuels Production.

Application Summary: Hydroxymethylfurfural (HMF) is one of the platform molecules obtained from biomass. HMF transformation in the reductive atmosphere allows obtaining numerous value-added molecules with applications in several recently emerged sectors, e.g., biofuels and biopolymers .

Method of Application: The method involves the transformation of HMF in a reductive atmosphere .

Results or Outcomes: The process results in the production of value-added molecules with applications in several sectors, including biofuels and biopolymers .

Resistance in Saccharomyces cerevisiae

Field: This application is in the field of Microbiology and Biofuels Production.

Application Summary: 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are formed from dehydration of pentose and hexose, respectively, during decomposition of lignocellulosic biomass polymers. These compounds inhibit microbial growth and interfere with subsequent fermentation for production of renewable fuels .

Method of Application: The method involves the development of tolerant strains of Saccharomyces cerevisiae to overcome the toxicity of these compounds .

Results or Outcomes: The process results in the production of renewable fuels and chemicals from biomass. Understanding mechanisms of yeast tolerance aids development of tolerant strains as the most economic means to overcome the toxicity .

Biobased Surfactants

Field: This application is in the field of Green Chemistry and Surfactant Production.

Application Summary: Hydroxymethylfurfural (HMF) and furfural are used as industrial raw materials for fine chemical industries, including the production of surfactants .

Method of Application: The method involves the use of HMF and furfural as raw materials in the synthesis of surfactants .

Results or Outcomes: The process results in the production of surfactants, compounds that accumulate at the interface between different media in order to decrease the surface tension .

2-(Hydroxymethyl)-6-methylpyridin-3-ol is an organic compound classified within the pyridine family, characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the second carbon and a methyl group (-CH₃) at the sixth carbon of the pyridine ring. Its molecular formula is C₇H₉NO₂, and it possesses unique chemical properties due to these functional groups, making it significant in various scientific applications and research contexts .

The chemical behavior of 2-(Hydroxymethyl)-6-methylpyridin-3-ol includes several types of reactions:

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced back to its alcohol form using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxymethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the electrophile used.

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

- Reduction: Sodium borohydride, lithium aluminum hydride.

- Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Research indicates that 2-(Hydroxymethyl)-6-methylpyridin-3-ol exhibits notable biological activity. It has been studied for its potential pharmacological effects, including antimicrobial and antioxidant properties. The presence of both hydroxymethyl and methyl groups may enhance its interaction with biological targets, making it a candidate for further drug development studies .

Synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol can be achieved through several methods:

- Hydroxymethylation of 2,6-dimethylpyridine:

- React 2,6-dimethylpyridine with formaldehyde in the presence of a base (e.g., sodium hydroxide).

- Conduct the reaction under reflux conditions to ensure complete conversion.

- Oxidation followed by Reduction:

The compound has diverse applications across various fields:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Chemical Synthesis: Acts as an intermediate in synthesizing other organic compounds.

- Material Science: May be utilized in developing new materials with specific properties due to its unique structure .

Interaction studies involving 2-(Hydroxymethyl)-6-methylpyridin-3-ol have focused on its reactivity with various biological molecules. Investigations into its binding affinities with proteins and enzymes have shown promising results, suggesting that it could serve as a lead compound for further drug design efforts. Additionally, studies on its interactions with other small molecules may reveal synergistic effects that enhance its biological efficacy .

Several compounds share structural similarities with 2-(Hydroxymethyl)-6-methylpyridin-3-ol. Here is a comparison highlighting its uniqueness:

| Compound | Key Features | Uniqueness |

|---|---|---|

| 2-(Hydroxymethyl)pyridine | Lacks the methyl group at the sixth position | The presence of both hydroxymethyl and methyl groups enhances reactivity and potential uses. |

| 6-Methylpyridin-3-ol | Lacks the hydroxymethyl group | Absence of hydroxymethyl limits reactivity compared to 2-(Hydroxymethyl)-6-methylpyridin-3-ol. |

| 2,6-Dimethylpyridine | Lacks the hydroxymethyl group | Less versatile in reactions due to missing functional groups. |

Uniqueness

The combination of both hydroxymethyl and methyl groups in 2-(Hydroxymethyl)-6-methylpyridin-3-ol confers distinct chemical reactivity that is not present in similar compounds. This makes it particularly valuable for research and industrial applications.

The development of 2-(Hydroxymethyl)-6-methylpyridin-3-ol emerged from the broader exploration of pyridine derivatives that began in the mid-20th century. This compound, also known by its systematic name 2,6-Lutidine-α₂,3-diol, represents a significant advancement in heterocyclic chemistry. The compound was first catalogued with the MDL number MFCD00006350, establishing its place in chemical databases and facilitating subsequent research efforts. The discovery and characterization of this compound coincided with the growing recognition of pyridine derivatives as valuable building blocks in pharmaceutical chemistry and organic synthesis.

The historical significance of 2-(Hydroxymethyl)-6-methylpyridin-3-ol extends beyond its initial identification to encompass its role in advancing understanding of substituted pyridine chemistry. Early researchers recognized that the specific positioning of functional groups on the pyridine ring could dramatically influence both chemical reactivity and biological activity. The compound's designation in the EINECS registry as 255-657-8 further solidified its importance in European chemical commerce and research.

Research efforts throughout the late 20th and early 21st centuries have consistently demonstrated the compound's versatility as both a synthetic intermediate and a potential therapeutic agent. The systematic study of its properties has contributed significantly to the broader understanding of how hydroxymethyl and hydroxyl substitutions affect pyridine ring electronics and reactivity patterns.

Significance in Pyridine Chemistry

The structural characteristics of 2-(Hydroxymethyl)-6-methylpyridin-3-ol position it as a particularly significant compound within pyridine chemistry. The presence of both hydroxymethyl and hydroxyl functional groups creates unique opportunities for chemical modification and derivatization. This dual functionality enables the compound to serve as a versatile platform for synthetic transformations, including oxidation reactions that can convert the hydroxymethyl group to carboxyl functionality and reduction processes that can modify the hydroxyl groups.

The compound's significance is further enhanced by its role in demonstrating the principles of regioselective substitution on pyridine rings. The specific positioning of the methyl group at the 6-position and the hydroxymethyl group at the 2-position creates distinct electronic environments that influence subsequent chemical reactions. This positional selectivity has made the compound valuable for studying structure-activity relationships in pyridine derivatives and for developing new synthetic methodologies.

Research has shown that 2-(Hydroxymethyl)-6-methylpyridin-3-ol exhibits enhanced solubility characteristics compared to unsubstituted pyridines, attributed to the hydrogen bonding capabilities of its hydroxyl and hydroxymethyl groups. This improved solubility profile has significant implications for pharmaceutical formulation and bioavailability considerations, making it an attractive scaffold for drug development efforts.

Research Evolution and Current Standing

The research evolution surrounding 2-(Hydroxymethyl)-6-methylpyridin-3-ol has progressed from basic characterization studies to sophisticated applications in medicinal chemistry and materials science. Current research efforts focus primarily on exploiting the compound's unique reactivity profile for the synthesis of more complex heterocyclic systems. Recent synthetic methodologies have demonstrated the compound's utility in constructing indolizine derivatives and other fused ring systems through carefully controlled reaction conditions.

Contemporary research has revealed the compound's potential as a building block for developing novel therapeutic agents. Studies have explored its incorporation into larger molecular frameworks designed to exhibit specific biological activities, including antimicrobial and anticancer properties. The compound's ability to participate in hydrogen bonding interactions and its favorable pharmacokinetic properties have made it an attractive candidate for drug design efforts.

The current commercial availability of 2-(Hydroxymethyl)-6-methylpyridin-3-ol from multiple international suppliers reflects its established importance in research and industrial applications. Quality specifications typically require purities exceeding 95% when analyzed by gas chromatography, with melting points consistently reported in the range of 157-159°C. This standardization of quality parameters has facilitated reproducible research outcomes and enabled large-scale synthetic applications.

Molecular Structure and Formula

2-(Hydroxymethyl)-6-methylpyridin-3-ol represents a substituted pyridine derivative characterized by the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 grams per mole [1]. This heterocyclic aromatic compound features a six-membered pyridine ring with three distinct functional group substitutions positioned at specific locations around the ring structure [2]. The compound exhibits the Chemical Abstracts Service registry number 42097-42-7 and maintains the International Union of Pure and Applied Chemistry name 2-(hydroxymethyl)-6-methylpyridin-3-ol [15].

The molecular architecture consists of a pyridine ring serving as the core heterocyclic framework, with nitrogen occupying position 1 of the six-membered ring [1]. The structural arrangement includes a hydroxyl group (-OH) attached to carbon position 3, a hydroxymethyl group (-CH₂OH) connected to carbon position 2, and a methyl group (-CH₃) bonded to carbon position 6 [2]. This specific substitution pattern creates a unique structural identity that distinguishes the compound from other pyridinol derivatives.

2D Structural Analysis

The two-dimensional structural representation of 2-(Hydroxymethyl)-6-methylpyridin-3-ol reveals a planar pyridine ring system with characteristic aromatic properties [4]. The pyridine core maintains typical bond angles of approximately 120 degrees for internal angles, consistent with aromatic ring geometry [33]. Carbon-carbon bond lengths within the ring system measure approximately 1.39 Ångströms, while carbon-nitrogen bonds exhibit lengths of approximately 1.34 Ångströms, values characteristic of pyridine derivatives [33].

The hydroxyl group at position 3 and the hydroxymethyl group at position 2 are positioned on adjacent carbon atoms, creating potential for intramolecular interactions [1]. The methyl group at position 6 occupies a position that minimizes steric hindrance with other substituents due to its separation from the hydroxyl-containing groups [4]. The Simplified Molecular Input Line Entry System representation "CC1=NC(=C(C=C1)O)CO" accurately describes the structural connectivity [15].

The planarity of the pyridine ring results from the aromatic character of the heterocyclic system, with the nitrogen atom contributing its lone pair of electrons to the aromatic π-electron system [20]. The functional group orientations demonstrate that the hydroxyl and hydroxymethyl substituents are positioned to allow for potential hydrogen bonding interactions, both intramolecularly and with external molecules [2].

3D Conformational Properties

The three-dimensional conformational analysis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol indicates that while the pyridine ring maintains strict planarity due to its aromatic nature, the substituent groups exhibit varying degrees of conformational flexibility [11]. The hydroxymethyl group at position 2 demonstrates free rotation around the carbon-carbon bond connecting it to the ring, with energy minima occurring at specific orientations that minimize steric interactions [14].

Conformational preferences show that the hydroxymethyl group can adopt multiple rotational conformations, with energy barriers that are generally low to moderate for rotation around the single bond [11]. The hydroxyl group attached to the ring at position 3 preferentially orients itself to maximize potential hydrogen bonding interactions with the adjacent hydroxymethyl group [29]. This positioning can lead to intramolecular hydrogen bonding that stabilizes certain conformational arrangements [32].

The methyl group at position 6 experiences minimal steric interactions with other substituents due to its spatial separation from the hydroxyl-containing functional groups [4]. The overall conformational flexibility of the molecule is primarily determined by the rotational freedom of the hydroxymethyl group, as the other substituents are directly attached to the aromatic ring and thus have limited conformational mobility [14].

Computational studies suggest that the compound can exist in multiple stable conformations, with the preferred conformations being those that allow for optimal hydrogen bonding arrangements while minimizing unfavorable steric interactions [11]. The energy differences between various conformational states are typically small, indicating that the molecule can readily interconvert between different spatial arrangements under normal conditions.

Nomenclature and Identification Systems

International Union of Pure and Applied Chemistry Naming Convention

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(hydroxymethyl)-6-methylpyridin-3-ol [15] [16]. This nomenclature follows the established International Union of Pure and Applied Chemistry guidelines for naming substituted pyridine derivatives, where the pyridine ring serves as the parent structure and substituents are named and numbered according to their positions [16].

The numbering system begins with the nitrogen atom designated as position 1, followed by sequential numbering around the ring [17]. The hydroxyl group at position 3 is indicated by the suffix "-ol," while the hydroxymethyl substituent at position 2 is designated as "(hydroxymethyl)" with its position number [15]. The methyl group at position 6 is incorporated into the name with the prefix "6-methyl" [16].

Alternative International Union of Pure and Applied Chemistry acceptable names include "3-Hydroxy-2-hydroxymethyl-6-methylpyridine," which emphasizes the hydroxyl group as the principal functional group rather than using the "-ol" suffix [1]. Both naming conventions are chemically accurate and follow International Union of Pure and Applied Chemistry guidelines for heterocyclic compound nomenclature [15].

Alternative Nomenclature and Synonyms

The compound is known by several alternative names and synonyms in chemical literature and databases [1]. The Chemical Abstracts Service index name "2-Pyridinemethanol, 3-hydroxy-6-methyl-" reflects the Chemical Abstracts Service naming convention that treats the compound as a derivative of pyridinemethanol [1]. Common names include "3-Hydroxy-6-methyl-2-pyridinemethanol" and "2,6-Lutidine-α2,3-diol" [2].

Commercial and database synonyms encompass various representations such as "2-Hydroxymethyl-6-methylpyridin-3-ol" and "2,6-Lutidine-alpha2,3-diol" [1]. Database-specific identifiers include molecular design limited numbers such as "MFCD00006350," along with specialized database codes like "Oprea1_520780" and "SCHEMBL241844" [1].

The diversity of nomenclature reflects the compound's presence in multiple chemical databases and its relevance across different areas of chemical research [1]. Each naming system serves specific purposes, from systematic chemical identification to database organization and commercial applications [15].

Registry Systems and Identifiers

2-(Hydroxymethyl)-6-methylpyridin-3-ol is registered across multiple international chemical database systems with unique identifiers [1]. The Chemical Abstracts Service registry number 42097-42-7 serves as the primary identification code for regulatory and commercial purposes [15]. The European Community number 255-657-8 identifies the compound within European chemical regulations [1].

PubChem, the open chemistry database maintained by the National Center for Biotechnology Information, assigns the compound identification number 135128 [1]. The Chemical Entities of Biological Interest database provides the identifier CHEBI:194822, while the ChEMBL database for bioactive molecules uses CHEMBL1579537 [1]. The Environmental Protection Agency Distributed Structure-Searchable Toxicity database assigns the identifier DTXSID80194931 [1].

The Food and Drug Administration Unique Ingredient Identifier system designates the compound as 53GWV75WPC [1]. Additional specialized identifiers include the Wikidata identifier Q27462354 for structured data applications and the molecular design limited number MFCD00006350 for chemical inventory systems [1]. The International Chemical Identifier key PAGTXDLKXRBHFL-UHFFFAOYSA-N provides a unique text-based identifier for computational applications [15].

Structural Isomerism

Position Isomers in Methylpyridinols

2-(Hydroxymethyl)-6-methylpyridin-3-ol belongs to a class of compounds known as methylpyridinols, which exhibit positional isomerism based on the varying locations of hydroxyl, hydroxymethyl, and methyl substituents around the pyridine ring [28]. Positional isomerism in methylpyridinols significantly influences the chemical and physical properties of these compounds, as demonstrated by studies on similar heterocyclic systems [23].

The specific positioning of functional groups in 2-(Hydroxymethyl)-6-methylpyridin-3-ol creates unique electronic and steric environments that distinguish it from other positional isomers [29]. The adjacent positioning of the hydroxymethyl group at position 2 and the hydroxyl group at position 3 enables potential intramolecular hydrogen bonding, which can stabilize certain conformational arrangements [29]. The methyl group at position 6 provides electronic and steric effects that influence the overall molecular properties [28].

Position isomers in the methylpyridinol family demonstrate varying degrees of acidity, tautomeric equilibrium behavior, and hydrogen bonding capacity depending on the specific arrangement of substituents [29]. Research on hydroxypyridine and pyridone tautomers has shown that positional differences can result in dramatic variations in chemical behavior, with differences of more than three orders of magnitude observed in acidity and tautomeric equilibrium constants [29].

The electronic structure and charge distribution in positional isomers are significantly affected by the location of electron-donating and electron-withdrawing groups around the pyridine ring [23]. The proximity of functional groups influences both intramolecular interactions and the compound's ability to participate in intermolecular hydrogen bonding networks [29].

Comparative Analysis with 6-(Hydroxymethyl)-2-methylpyridin-3-ol

A direct structural comparison between 2-(Hydroxymethyl)-6-methylpyridin-3-ol and its positional isomer 6-(Hydroxymethyl)-2-methylpyridin-3-ol reveals significant differences despite their identical molecular formulas [19] . Both compounds share the molecular formula C₇H₉NO₂ and molecular weight of 139.15 grams per mole, but differ in the positions of their hydroxymethyl and methyl substituents [3] [19].

In 6-(Hydroxymethyl)-2-methylpyridin-3-ol, the hydroxymethyl group occupies position 6 while the methyl group is located at position 2, representing an exchange of these substituent positions compared to the target compound [19]. This positional rearrangement results in different Chemical Abstracts Service registry numbers, with 6-(Hydroxymethyl)-2-methylpyridin-3-ol assigned the number 4811-16-9 [19].

The melting point differences between these isomers demonstrate the influence of positional substitution on physical properties [2] [19]. 2-(Hydroxymethyl)-6-methylpyridin-3-ol exhibits a melting point of 158 degrees Celsius, while 6-(Hydroxymethyl)-2-methylpyridin-3-ol shows a melting point range of 151-153 degrees Celsius [2] [19]. These thermal property differences reflect variations in crystal packing and intermolecular interactions resulting from the altered substitution patterns.

The Simplified Molecular Input Line Entry System representations further illustrate the structural differences: 2-(Hydroxymethyl)-6-methylpyridin-3-ol uses "CC1=NC(=C(C=C1)O)CO" while 6-(Hydroxymethyl)-2-methylpyridin-3-ol employs "CC1=NC(CO)=CC=C1O" [15] [19]. These distinct connectivity patterns result in different electronic environments and potential for intramolecular interactions, with each isomer exhibiting unique chemical behavior despite their structural similarities .

| Property | 2-(Hydroxymethyl)-6-methylpyridin-3-ol | 6-(Hydroxymethyl)-2-methylpyridin-3-ol |

|---|---|---|

| Molecular Formula | C₇H₉NO₂ | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol | 139.15 g/mol |

| CAS Number | 42097-42-7 | 4811-16-9 |

| Hydroxymethyl Position | Position 2 | Position 6 |

| Methyl Position | Position 6 | Position 2 |

| Hydroxyl Position | Position 3 | Position 3 |

| Melting Point | 158 °C | 151-153 °C |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant